BenchChemオンラインストアへようこそ!

(S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide

Peptide drug development Metal chelation Anticancer antibiotics

(S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide, commonly designated H-His(Trt)-NHMe (CAS 145695-69-8), is a protected L-histidine derivative with molecular formula C₂₆H₂₆N₄O and molecular weight 410.51 g/mol. It belongs to the class of N(im)-trityl-protected histidine building blocks widely employed in Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C26H26N4O
Molecular Weight 410.5 g/mol
Cat. No. B14102748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide
Molecular FormulaC26H26N4O
Molecular Weight410.5 g/mol
Structural Identifiers
SMILESCNC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N
InChIInChI=1S/C26H26N4O/c1-28-25(31)24(27)17-23-18-30(19-29-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3,(H,28,31)/t24-/m0/s1
InChIKeySURIMOCYPMTPNV-DEOSSOPVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide (H-His(Trt)-NHMe) as a Specialized Peptide Building Block


(S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide, commonly designated H-His(Trt)-NHMe (CAS 145695-69-8), is a protected L-histidine derivative with molecular formula C₂₆H₂₆N₄O and molecular weight 410.51 g/mol [1]. It belongs to the class of N(im)-trityl-protected histidine building blocks widely employed in Fmoc-based solid-phase peptide synthesis (SPPS) [2]. Unlike the free acid H-His(Trt)-OH or methyl ester H-His(Trt)-OMe, this compound features a C-terminal N-methylamide (NME) group that simultaneously serves as a blocking function preventing further C-terminal elongation and as a pre-formed secondary amide for direct incorporation into peptide chains [3]. The trityl (Trt) protecting group on the imidazole N(τ) position provides acid-labile side-chain protection compatible with standard Fmoc cleavage conditions [2].

Why H-His(Trt)-OH Cannot Replace (S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide in C-Terminal Amide Peptide Synthesis


Generic substitution with the commonly available H-His(Trt)-OH (free acid) is not functionally equivalent when the synthetic target requires a C-terminal histidine N-methylamide residue. In SPPS, the C-terminal carboxyl group of H-His(Trt)-OH must first be loaded onto a resin and later cleaved to yield a free acid or converted to an amide via post-synthetic aminolysis, which adds steps and introduces the well-characterized risk of histidine racemization during activation [1]. In contrast, H-His(Trt)-NHMe provides the N-methylamide moiety pre-installed, enabling direct incorporation as a C-terminal cap without requiring on-resin amidation or post-cleavage modification . The N-methylamide group also alters the conformational and metal-coordination properties of the resulting peptide compared to a primary amide or free carboxylate, as demonstrated in comparative studies of deglycobleomycin A₂ analogs [2].

Quantitative Differentiation Evidence: (S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide vs. In-Class Analogs


DNA Cleavage Efficiency of N-Methyl Amide vs. Secondary Amide and Ester Histidine Analogs in Deglycobleomycin A₂

In a direct head-to-head comparative study, deglycobleomycin A₂ analogs incorporating a tertiary N-methyl amide (agent 4) or simple ester (agent 5) in place of the L-histidine secondary amide were evaluated for DNA cleavage activity [1]. While the analog retaining the secondary amide (agent 3) displayed DNA cleavage properties essentially indistinguishable from the parent deglycobleomycin A₂, the N-methyl amide and ester analogs cleaved duplex DNA in a non-sequence-selective fashion with substantially reduced efficiency and a diminished double-to-single strand cleavage ratio only slightly greater than that of free iron alone [1]. This establishes the functional requirement for the L-histidine secondary amide and demonstrates that N-methyl amide substitution fundamentally alters metal-coordination and biological activity [1].

Peptide drug development Metal chelation Anticancer antibiotics

Peptide Bond Hydrolysis Half-Life: N-Methylamide vs. Free Carboxylate C-Terminus

Radzicka and Wolfenden measured uncatalyzed peptide bond hydrolysis rates in neutral solution at 25 °C. The internal peptide bond of acetylglycylglycine N-methylamide exhibited a hydrolysis half-life of approximately 600 years, compared to approximately 500 years for the C-terminal bond of acetylglycylglycine (free acid) and approximately 350 years for the dipeptide glycylglycine [1]. This 1.2-fold increase in intrinsic hydrolytic stability for the N-methylamide form (600 vs. 500 years) and 1.7-fold increase over the free dipeptide (600 vs. 350 years) demonstrates that C-terminal N-methylamidation confers measurable resistance to uncatalyzed hydrolysis relative to both free carboxylate and unprotected dipeptide forms [1].

Peptide stability C-terminal modification Therapeutic peptide half-life

Cu(II) Binding Affinity of N-Methylamide-Peptide vs. Free Carboxylate-Peptide

Potentiometric equilibrium studies of the Cu(II)–glycylglycyl-L-histidine-N-methyl amide system versus the Cu(II)–glycylglycyl-L-histidine (free acid) system revealed that the N-methylamide derivative binds Cu(II) more strongly: the stability constant (log β₁₋₂₁) was −0.479 for the N-methylamide complex compared to −1.99 for the free acid peptide [1]. This approximately 33-fold increase in binding affinity (Δlog β ≈ 1.5 logarithmic units) demonstrates that the C-terminal N-methylamide modification significantly enhances the metal-coordination capacity of histidine-containing peptides [1].

Metal-peptide interactions Copper transport Albumin binding site mimicry

Racemization Risk Mitigation: Pre-Installed C-Terminal Amide vs. On-Resin Activation of Free Acid Histidine

A 2022 design-of-experiments (DOE) study demonstrated that Fmoc-His(Trt)-OH coupling in SPPS is frequently accompanied by significant racemization, with the resulting D-His impurity being chromatography inseparable from the desired L-peptide [1]. The study further showed that pre-activation of the histidine carboxylate is the critical parameter driving racemization, while in situ activation without pre-activation exacerbates Nα-DIC-endcapping [1]. Because H-His(Trt)-NHMe bears a pre-formed, non-ionizable N-methylamide at the C-terminus rather than a free carboxylate, it circumvents the carboxylate activation step entirely when used as a C-terminal capping residue, thereby eliminating the mechanistic pathway responsible for histidine racemization during C-terminal incorporation [2]. This represents a class-level advantage of pre-installed C-terminal amide building blocks over free acid histidine derivatives that require on-resin activation .

Solid-phase peptide synthesis Racemization suppression Process chemistry

Solubility Profile Differentiation: H-His(Trt)-NHMe vs. H-His(Trt)-OH and Fmoc-His(Trt)-OH

Vendor specification sheets provide comparative solubility data for the target compound and its closest analogs. H-His(Trt)-NHMe is reported as soluble in chloroform, dichloromethane (DCM), methanol, and DMSO [1]. The free acid analog H-His(Trt)-OH is soluble in DMF, DCM, and DMSO but has an estimated aqueous solubility of only 0.27 mg/L at 25 °C . The Fmoc-protected analog Fmoc-His(Trt)-OH has reported DMSO solubility of 100 mg/mL (sonication required) and DMF solubility of 25 mmol in 50 mL . The N-methylamide form thus offers broader organic solvent compatibility including methanol, which is advantageous for solution-phase peptide synthesis and specific purification workflows, while the absence of the free carboxylate eliminates pH-dependent solubility variability encountered with H-His(Trt)-OH .

Solubility SPPS solvent compatibility Building block formulation

Acid-Labile Trityl Protection Hierarchy: H-His(Trt)-NHMe Side-Chain Stability vs. Mtt/Mmt Analogs

Within the trityl protecting group family, the unsubstituted trityl (Trt) group—as present in H-His(Trt)-NHMe—exhibits greater acid stability compared to the 4-methyltrityl (Mtt) and 4-methoxytrityl (Mmt) analogs . The acid lability hierarchy (Mmt > Mtt > Trt) enables orthogonal deprotection strategies in multi-step peptide synthesis . Trt is optimally suited for residues that must remain protected until global acidolytic cleavage at the end of SPPS (typically TFA-based cocktails), whereas Mtt and Mmt are designed for selective, earlier-stage deprotection under milder acidic conditions (e.g., 1% TFA in DCM) . When a user's synthetic route requires the histidine imidazole side chain to survive multiple intermediate acidic treatments before final deprotection, the Trt-protected building block (such as H-His(Trt)-NHMe) is the appropriate choice over the more acid-sensitive Mtt or Mmt derivatives .

Orthogonal protection Trityl deprotection Selective side-chain release

Priority Application Scenarios for (S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide Based on Quantitative Differentiation Evidence


Synthesis of C-Terminal Histidine N-Methylamide Peptides Without Racemization Risk

When a peptide requires a C-terminal histidine residue bearing an N-methylamide cap (as found in many bioactive peptide amides and synthetic antigens), H-His(Trt)-NHMe enables direct incorporation without carboxylate activation. This eliminates the racemization pathway documented for Fmoc-His(Trt)-OH during SPPS coupling [1], making this building block the preferred choice for C-terminal histidine residues where enantiomeric purity is critical for biological activity.

Design of Peptide-Based Metal Chelators Requiring Enhanced Cu(II) Binding Affinity

For peptides intended to mimic the Cu(II)-transport site of human serum albumin or serve as metal-chelating therapeutics, the N-methylamide C-terminus provides approximately 33-fold stronger Cu(II) binding compared to the free carboxylate form based on potentiometric stability constant measurements [2]. Researchers developing metallopeptide drugs, imaging agents, or metal-sensitive biosensors should prioritize H-His(Trt)-NHMe over H-His(Trt)-OH for these applications.

Carnosine Derivative Synthesis for Neuroprotective Agent Development

H-His(Trt)-NHMe has been specifically cited as a building block for the preparation of carnosine derivatives being investigated as potential neuroprotective agents . The pre-installed N-methylamide functionality enables efficient synthesis of metabolically stabilized carnosine analogs, which is particularly relevant given the documented short plasma half-life of native carnosine .

Long-Term Stability Studies Requiring Maximized Peptide Bond Hydrolytic Half-Life

For therapeutic peptide candidates or reference standards requiring extended shelf-life, the N-methylamide C-terminus provides a 1.2-fold longer intrinsic hydrolytic half-life (≈600 years) compared to the free acid C-terminus (≈500 years), as determined by uncatalyzed hydrolysis rate measurements [3]. This enhanced stability supports the selection of H-His(Trt)-NHMe for peptides intended for long-term storage or formulations requiring resistance to spontaneous deamidation.

Quote Request

Request a Quote for (S)-2-Amino-N-methyl-3-(1-trityl-1H-imidazol-4-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.